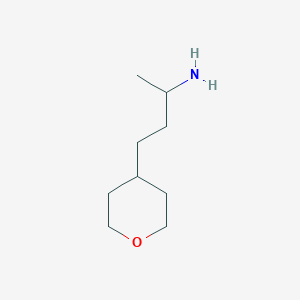![molecular formula C8H8BrClF3NO B13594441 1-[3-Bromo-5-(trifluoromethoxy)phenyl]methanaminehydrochloride CAS No. 2803862-08-8](/img/structure/B13594441.png)
1-[3-Bromo-5-(trifluoromethoxy)phenyl]methanaminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-Bromo-5-(trifluoromethoxy)phenyl]methanaminehydrochloride is a chemical compound with a complex structure, characterized by the presence of bromine, trifluoromethoxy, and methanamine groups
Preparation Methods
The synthesis of 1-[3-Bromo-5-(trifluoromethoxy)phenyl]methanaminehydrochloride typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and reagents such as lithium diisopropylamide (LDA) for the Diels-Alder reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-[3-Bromo-5-(trifluoromethoxy)phenyl]methanaminehydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis.
Common reagents used in these reactions include palladium catalysts, boronic acids, and bases like potassium carbonate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[3-Bromo-5-(trifluoromethoxy)phenyl]methanaminehydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-Bromo-5-(trifluoromethoxy)phenyl]methanaminehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-[3-Bromo-5-(trifluoromethoxy)phenyl]methanaminehydrochloride can be compared with similar compounds such as:
1-Bromo-3-(trifluoromethoxy)benzene: Shares the trifluoromethoxy and bromine groups but lacks the methanamine group.
3-Bromo-5-(trifluoromethyl)phenol: Similar structure but with a hydroxyl group instead of the methanamine group.
Properties
CAS No. |
2803862-08-8 |
|---|---|
Molecular Formula |
C8H8BrClF3NO |
Molecular Weight |
306.51 g/mol |
IUPAC Name |
[3-bromo-5-(trifluoromethoxy)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C8H7BrF3NO.ClH/c9-6-1-5(4-13)2-7(3-6)14-8(10,11)12;/h1-3H,4,13H2;1H |
InChI Key |
GVZAUGXZBXZZFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)(F)F)Br)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl2-[(2-fluorophenoxy)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B13594374.png)




![rac-(1R,6S,7R)-3-oxabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13594400.png)

![6-methyl-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylicacid](/img/structure/B13594406.png)
![2,5-Diazaspiro[3.4]octane,bis(trifluoroaceticacid)](/img/structure/B13594413.png)


